molecular formula C26H22N2O5S2 B12899210 11-(2-((8-Quinolylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid CAS No. 123226-84-6

11-(2-((8-Quinolylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid

Cat. No.: B12899210
CAS No.: 123226-84-6
M. Wt: 506.6 g/mol
InChI Key: QZTLAGHTXBQEPH-UHFFFAOYSA-N
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Description

11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is a complex organic compound that features a quinoline sulfonamide moiety linked to a dibenzo[b,e]oxepine carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the quinoline-8-sulfonamide intermediate, which is then linked to the dibenzo[b,e]oxepine core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified dibenzo[b,e]oxepine derivatives .

Scientific Research Applications

11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline sulfonamide moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the quinoline sulfonamide and dibenzo[b,e]oxepine moieties allows for a diverse range of interactions and applications that are not possible with simpler compounds .

Properties

CAS No.

123226-84-6

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

11-[2-(quinolin-8-ylsulfonylamino)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C26H22N2O5S2/c29-26(30)18-10-11-22-21(15-18)25(20-8-2-1-5-19(20)16-33-22)34-14-13-28-35(31,32)23-9-3-6-17-7-4-12-27-24(17)23/h1-12,15,25,28H,13-14,16H2,(H,29,30)

InChI Key

QZTLAGHTXBQEPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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